

COB-187: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: COB-187
Cat. No.: B15611795

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An in-depth analysis of the potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, **COB-187**, detailing its chemical structure, physicochemical properties, mechanism of action, and experimental protocols.

Introduction

COB-187, with the chemical name 4-hydroxy-4-phenyl-3-(pyridin-4-ylmethyl)thiazolidine-2-thione, is a novel small organic compound identified as a highly potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a critical serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is associated with numerous pathologies, including Alzheimer's disease, bipolar disorder, cancer, and inflammatory conditions.[2][3][4] **COB-187** has emerged as a valuable research tool and a potential therapeutic lead due to its high selectivity for GSK-3 over other kinases, offering a more targeted approach to modulating GSK-3 activity.[1][2] This document provides a comprehensive technical overview of **COB-187**, including its chemical properties, mechanism of action, and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

COB-187 is a heterocyclic compound featuring a thiazolidine-2-thione core. Its structure is distinguished by a hydroxyl group and a phenyl group at the C4 position, and a pyridin-4-ylmethyl group at the N3 position.[1][2]

Table 1: Physicochemical Properties of **COB-187**

Property	Value	Reference
Chemical Name	4-hydroxy-4-phenyl-3-(pyridin-4-ylmethyl)thiazolidine-2-thione	[1]
Molecular Formula	C15H14N2OS2	[5]
Molecular Weight	302.41 g/mol	[2][5]
Appearance	Solid	[5]
Solubility	10 mM in DMSO	[5]
CAS Number	1862177-	[6]

Mechanism of Action

COB-187 is a potent inhibitor of both GSK-3 isoforms, GSK-3 α and GSK-3 β , with IC₅₀ values in the nanomolar range.[1][2][5] Extensive kinase screening has demonstrated its high selectivity for GSK-3.[1][2] Out of 414 kinase assays, **COB-187** only inhibited three kinases by more than 40%, highlighting its specificity compared to other GSK-3 inhibitors like Tideglusib.[2][5]

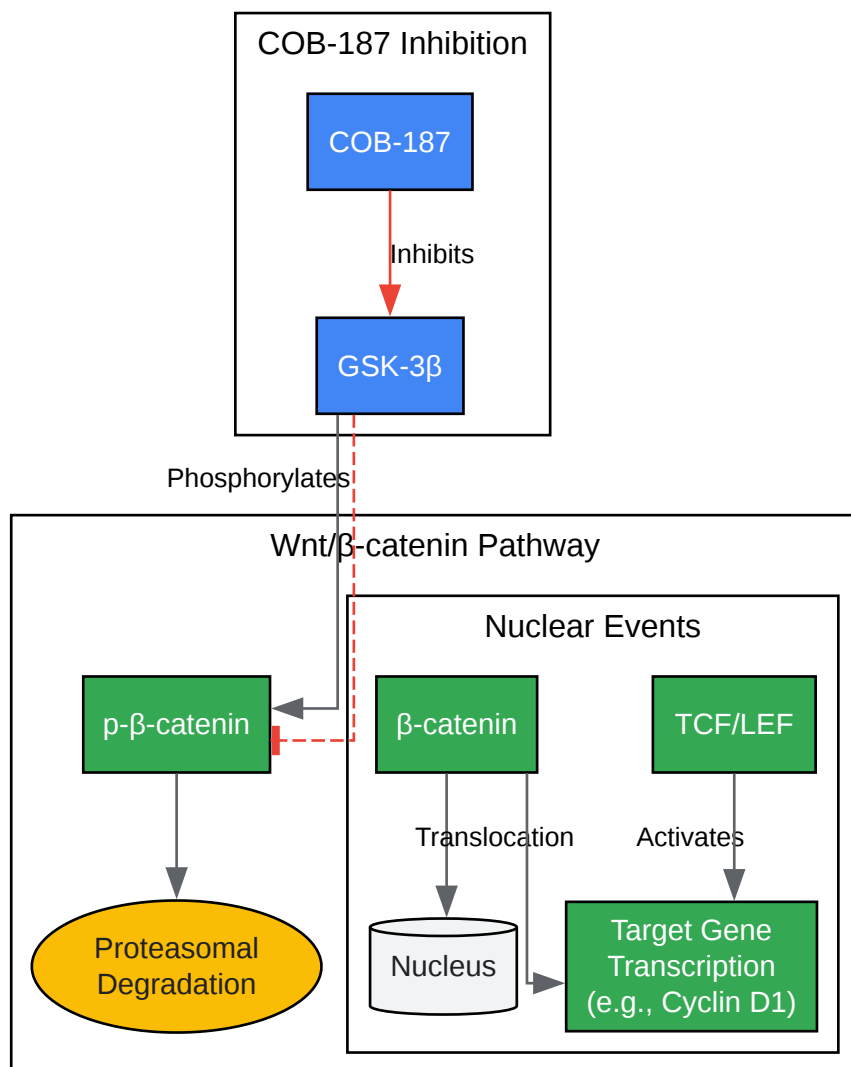
The inhibitory action of **COB-187** on GSK-3 β is characterized by a time-dependent, reversible, and Cys-199-dependent mechanism.[1][3][4] It is believed to bind to the active site of GSK-3 β through an induced-fit mechanism.[1][3][4] The interaction with the cysteine residue (Cys-199) at the entrance of the active site is crucial for its inhibitory activity.[1][3][4] Mutation of this residue to alanine significantly diminishes the inhibitory potency of **COB-187**. [1][3]

Biological Activity and Signaling Pathways

COB-187 effectively inhibits the phosphorylation of canonical GSK-3 substrates within cells.[1][2] One of the key signaling pathways affected by **COB-187** is the Wnt/ β -catenin pathway. By inhibiting GSK-3, **COB-187** prevents the phosphorylation and subsequent degradation of β -catenin.[5] This leads to the accumulation of β -catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes, such as cyclin D1.[5]

COB-187 has also been shown to reduce the phosphorylation of other GSK-3 substrates like glycogen synthase and the microtubule-associated protein tau.[2][5] The hyperphosphorylation

of tau is a hallmark of Alzheimer's disease, suggesting a potential therapeutic application for **COB-187** in this neurodegenerative disorder.[5] Furthermore, **COB-187** has demonstrated anti-inflammatory properties by attenuating the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) and SARS-CoV-2 spike protein.[3][6]



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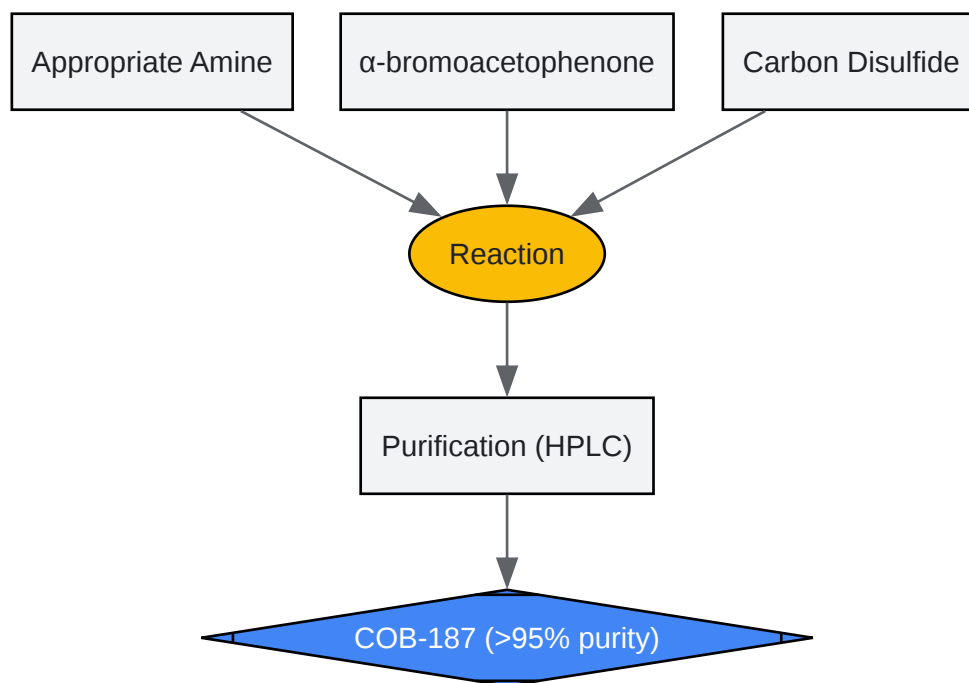
Caption: Signaling pathway of **COB-187** inhibiting GSK-3β, leading to the stabilization and nuclear translocation of β-catenin and subsequent target gene transcription.

Experimental Protocols

Synthesis of COB-187

COB-187 can be synthesized through the reaction of the appropriate amine, α -bromoacetophenone, and carbon disulfide.[2]

Experimental Workflow for **COB-187** Synthesis



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Caption: A simplified workflow for the synthesis and purification of **COB-187**.

In Vitro Kinase Inhibition Assay (Z'-LYTE Assay)

This assay is used to determine the in vitro potency of **COB-187** against GSK-3 α and GSK-3 β .

Methodology:

- Prepare serial dilutions of **COB-187** in DMSO.
- Add the diluted **COB-187** or DMSO (vehicle control) to assay wells containing the respective GSK-3 isoform (GSK-3 α or GSK-3 β).
- Initiate the kinase reaction by adding a solution of ATP and a peptide substrate.
- Allow the reaction to proceed for a specified time at a controlled temperature.

- Stop the reaction and measure the extent of substrate phosphorylation using a suitable detection method (e.g., fluorescence).
- Calculate the percent inhibition for each **COB-187** concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Table 2: In Vitro Kinase Inhibition of **COB-187**

Kinase	IC ₅₀ (nM)	Reference
GSK-3 α	22	[2][5]
GSK-3 β	11	[2][5]

Cellular GSK-3 Inhibition Assay (Western Blotting)

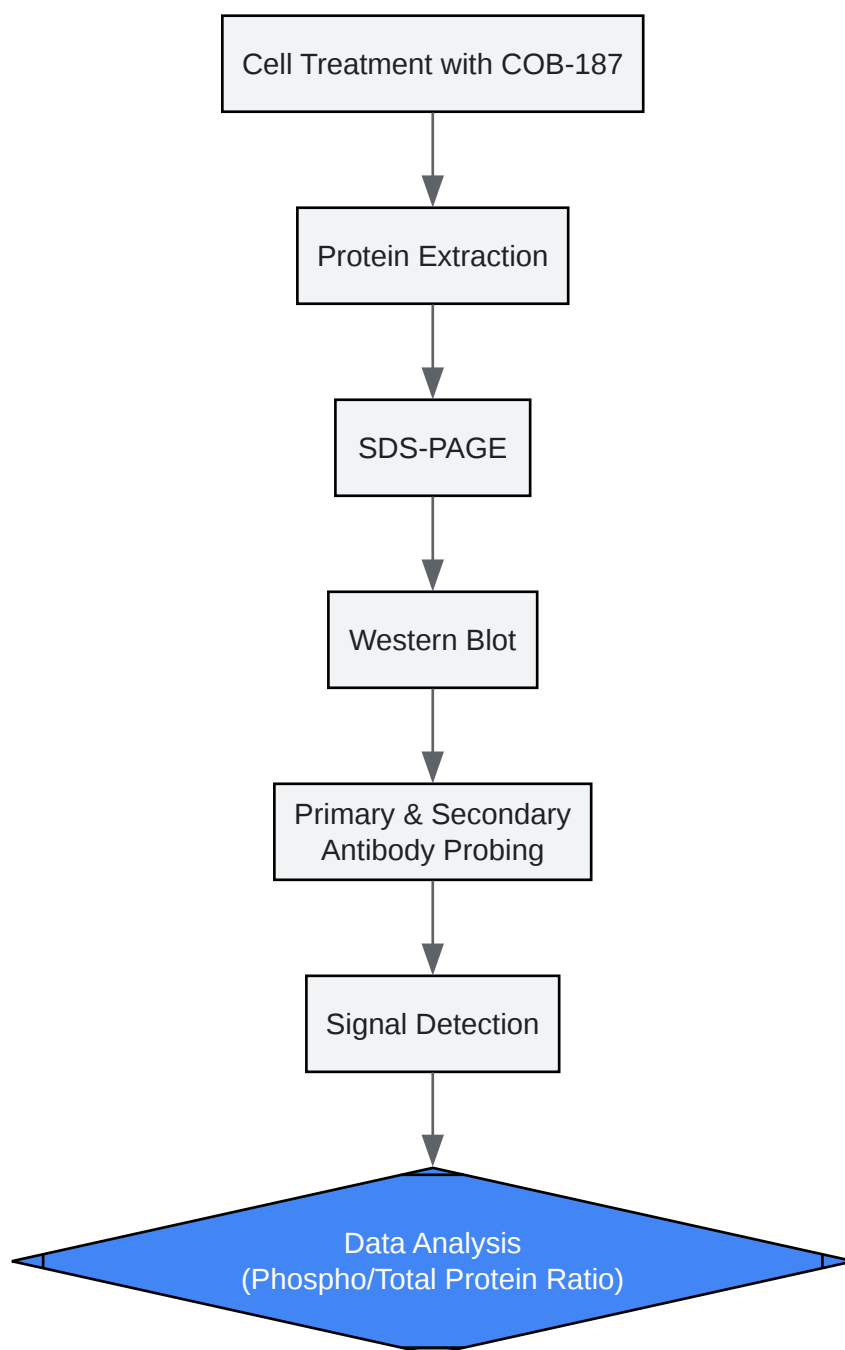
This assay assesses the ability of **COB-187** to inhibit GSK-3 activity in a cellular context by measuring the phosphorylation status of its substrates.

Methodology:

- Culture appropriate cells (e.g., HEK-293, THP-1, or RAW 264.7) to the desired confluency.
- Treat the cells with varying concentrations of **COB-187** or DMSO for a specified duration (e.g., 5 hours).
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
- Probe the membrane with primary antibodies specific for the phosphorylated and total forms of GSK-3 substrates (e.g., phospho- β -catenin, total β -catenin, phospho-glycogen synthase, total glycogen synthase, phospho-tau).

- Incubate with the appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
- Visualize the protein bands using a suitable detection reagent and imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Logical Relationship of Western Blot Analysis



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Caption: The logical workflow for assessing cellular GSK-3 inhibition by **COB-187** using Western blotting.

Conclusion

COB-187 is a highly potent and selective GSK-3 inhibitor with a well-characterized mechanism of action. Its ability to modulate the Wnt/ β -catenin pathway and other GSK-3-mediated cellular processes makes it an invaluable tool for studying the roles of GSK-3 in health and disease. The detailed chemical, biological, and methodological information provided in this guide serves as a comprehensive resource for researchers and drug development professionals interested in leveraging **COB-187** for their scientific investigations and therapeutic development efforts. The high selectivity of **COB-187** offers a significant advantage in dissecting the specific functions of GSK-3 and holds promise for the development of targeted therapies for a range of debilitating diseases.

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